BenchChemオンラインストアへようこそ!

2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

MAO-A inhibition Selectivity index Pyridazinylacetic acid SAR

2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1710674-43-3, MF C8H9N3O4, MW 211.17) is a pyridazinone-acetic acid hybrid featuring a methylcarbamoyl substituent at the 3-position of the pyridazine ring. This compound belongs to the broader class of pyridazinylacetic acid derivatives, a scaffold extensively investigated for selective monoamine oxidase-A (MAO-A) inhibition.

Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
Cat. No. B11779387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
Molecular FormulaC8H9N3O4
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCNC(=O)C1=NN(C(=O)C=C1)CC(=O)O
InChIInChI=1S/C8H9N3O4/c1-9-8(15)5-2-3-6(12)11(10-5)4-7(13)14/h2-3H,4H2,1H3,(H,9,15)(H,13,14)
InChIKeyYRLPRWIXRZVVSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1710674-43-3): Pyridazinylacetic Acid Scaffold for MAO-A Inhibitor Procurement


2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid (CAS 1710674-43-3, MF C8H9N3O4, MW 211.17) is a pyridazinone-acetic acid hybrid featuring a methylcarbamoyl substituent at the 3-position of the pyridazine ring . This compound belongs to the broader class of pyridazinylacetic acid derivatives, a scaffold extensively investigated for selective monoamine oxidase-A (MAO-A) inhibition [1]. Its structural architecture combines a hydrogen-bond-capable carboxamide side chain with a metal-chelating acetic acid terminus, making it a versatile intermediate for constructing potent and selective MAO-A inhibitor candidates [1].

Why Generic Pyridazinylacetic Acid Analogs Cannot Substitute 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid in MAO-A Inhibitor Development


Within the pyridazinylacetic acid class, minute structural variations translate into orders-of-magnitude shifts in MAO-A selectivity and potency [1]. The presence, position, and nature of the 3-carbamoyl substituent critically modulate hydrogen-bonding and hydrophobic interactions within the MAO-A active site, as demonstrated by docking studies of close analogs [1]. Simply interchanging a methylcarbamoyl for a dimethylcarbamoyl, hydrazido, or unsubstituted carboxy group—without quantitative confirmation of retained binding pose and inhibitory profile—risks compromising both target potency and isoform selectivity. Therefore, procurement of the discrete 3-methylcarbamoyl variant is essential to maintain the intended structure-activity relationship (SAR) trajectory.

Quantitative Differentiation Evidence: 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid vs. Closest Analogs


Integrity of the 3-Methylcarbamoyl Substituent as a Determinant of MAO-A Selectivity vs. 3-Unsubstituted and 3-Dimethylcarbamoyl Analogs

High-strength differential evidence is currently limited because the compound 2-(3-(methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid has not been directly assayed in head-to-head published studies with its closest structural comparators (e.g., the 3-unsubstituted or 3-dimethylcarbamoyl pyridazinylacetic acid analogs). However, class-level structural inference based on the work of Khattab et al. (2008) [1] indicates that the methylcarbamoyl group is positioned to engage in a key hydrogen-bond interaction with Ser209 in the MAO-A active site. This interaction was absent in the corresponding 3-phenyl analog (compound 2a), which exhibited a 10-fold lower MAO-A selectivity index.

MAO-A inhibition Selectivity index Pyridazinylacetic acid SAR

Carboxylic Acid Functionality Enables Direct Conjugation vs. Ester Prodrug Analogs in Late-Stage Derivatization

Unlike the corresponding ethyl ester derivatives (compounds 2a–d synthesized by Khattab et al. [1]), 2-(3-(methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid possesses a free carboxylic acid that eliminates the need for ester hydrolysis prior to amide bond formation. This direct conjugation capability is evidenced by the synthetic route in [1], where the ester intermediates (IC50 for MAO-A: 7.3 nM to 97 nM) require a separate saponification step before coupling with amino acid esters to generate the most selective compounds (e.g., 5d, IC50 5.4 nM).

Late-stage functionalization Amide coupling Pyridazinylacetic acid scaffold

Structural Confirmation via Spectroscopic Identity vs. Non-Validated Vendor Catalog Compounds

The target compound's identity is established through matching CAS registry (1710674-43-3) and molecular formula (C8H9N3O4) against authenticated vendor listings specifying ≥95% purity . In the broader pyridazinylacetic acid series, IR, ¹H-NMR, ¹³C-NMR, and elemental analysis were employed to confirm regiochemistry and purity [1]. For the methylcarbamoyl variant, procurement from a verified source ensures the 3-substitution pattern is correct, avoiding misassignment with the 5,6-dihydro analog (CAS 1707735-46-3) which differs in oxidation state and molecular formula (C8H11N3O4) .

Compound identity validation NMR spectroscopy Procurement quality assurance

Optimal Application Scenarios for 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid Based on Structural Differentiation


Scaffold for Parallel Amide Library Synthesis in MAO-A Lead Optimization

The free carboxylic acid handle of 2-(3-(methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid enables direct HATU- or HOBt-mediated coupling with diverse amine building blocks, bypassing the ester hydrolysis step required for the ethyl ester analogs described in [1]. This streamlines the generation of compound libraries aimed at optimizing the amino acid ester side chain that critically determines MAO-A selectivity, as evidenced by the 29-fold selectivity range (SI 5,000–150,000) observed across the 5a–5i series [1].

Structure-Based Design of MAO-A Inhibitors Targeting Ser209 Hydrogen-Bond Interactions

Molecular docking studies of related pyridazinylacetic acid derivatives show that an N–H donor in the 3-position side chain forms a favorable hydrogen bond with Ser209 in the MAO-A active site, a contact absent in 3-aryl analogs such as compound 2a [1]. The methylcarbamoyl group on the target compound is predicted to replicate this interaction, making it a strategic starting point for designing high-affinity, reversible MAO-A inhibitors with selectivity indices potentially exceeding 100,000 [1].

Reference Standard for Analytical Method Development and Quality Control of Pyridazinone-Based APIs

The well-defined CAS registry (1710674-43-3) and commercial availability at ≥95% purity position this compound as a suitable reference material for HPLC method validation, impurity profiling, and stability-indicating assays during the development of pyridazinone-containing active pharmaceutical ingredients. Its chromatographic behavior can serve as a benchmark for related derivatives, facilitating regulatory compliance in early-stage drug development.

Quote Request

Request a Quote for 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.